molecular formula C13H16BF3O2 B6148619 2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2410032-62-9

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6148619
CAS No.: 2410032-62-9
M. Wt: 272.1
InChI Key:
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Description

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. The presence of difluoromethyl and fluorophenyl groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(difluoromethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a temperature range of 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Automation and continuous flow reactors are often employed to enhance reaction control and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Palladium catalysts, aryl halides, and bases such as potassium carbonate.

Major Products Formed

Scientific Research Applications

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide. This is followed by reductive elimination to form the desired biaryl product. The difluoromethyl and fluorophenyl groups enhance the reactivity and stability of the compound, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-2-fluorophenylboronic acid
  • 2-[4-(methyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Difluoromethyl 2-pyridyl sulfone

Uniqueness

2-[4-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of both difluoromethyl and fluorophenyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity in cross-coupling reactions and make it a valuable intermediate in the synthesis of complex organic molecules .

Properties

CAS No.

2410032-62-9

Molecular Formula

C13H16BF3O2

Molecular Weight

272.1

Purity

95

Origin of Product

United States

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